molecular formula C13H9FOS B6323211 (2E)-3-(2-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 1820797-72-5

(2E)-3-(2-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B6323211
CAS RN: 1820797-72-5
M. Wt: 232.27 g/mol
InChI Key: DVSAXQJFVLCILM-BQYQJAHWSA-N
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Description

(2E)-3-(2-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as FPTP, is a compound belonging to the class of organic compounds known as thiophenes. It is an important intermediate used in the synthesis of various organic compounds and pharmaceuticals. FPTP has been extensively studied due to its wide range of applications in both scientific research and industrial synthesis.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized through base-catalyzed Claisen-Schmidt condensation reactions, with its structure characterized by various techniques like FT-IR, elemental analysis, and single-crystal X-ray diffraction (Salian et al., 2018). Similar methods are used for synthesizing related chalcone derivatives, providing insights into their crystal structures and molecular interactions (Praveena et al., 2019).

Material Science Applications

  • A study demonstrated the potential of thiophene-based prop-2-enoates in promoting photoalignment of commercial nematic liquid crystals, highlighting the influence of fluoro-substituents and the terminal thiophene moiety on the photoalignment quality. This research indicates the compound's potential in liquid crystal display (LCD) technology (Hegde et al., 2013).

Crystallographic and Molecular Studies

  • The molecular structure and crystallographic details of similar fluorophenyl thiophene compounds have been extensively studied, offering insights into their molecular arrangements and intermolecular interactions (Nagaraju et al., 2018).

Biological and Pharmacological Potential

  • Chalcone derivatives, including those with thiophene and fluorophenyl groups, have been investigated for their antioxidant and antimicrobial activities, showing promising results compared to standard drugs (Gopi et al., 2016). Additionally, novel benzodiazepines derived from similar compounds have been synthesized and screened for various biological activities, indicating their potential in pharmaceutical research (Bhat et al., 2014).

Nonlinear Optical Material Research

  • Research on novel organic nonlinear optical materials, including derivatives of the compound , has been conducted, highlighting their potential in applications like single crystal growth and photophysical property analysis (Shruthi et al., 2017).

properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FOS/c14-11-5-2-1-4-10(11)7-8-12(15)13-6-3-9-16-13/h1-9H/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSAXQJFVLCILM-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-Fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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